(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone
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Overview
Description
Synthesis Analysis
The synthesis of similar complex organic molecules often involves multi-step reactions, characterized by specific reagents and conditions tailored to achieve the desired product. For example, compounds with structural similarities have been synthesized using techniques like the Dimroth rearrangement, which is a pivotal step in generating triazole and pyrazole derivatives (Cao, Quan, & Dong, 2008).
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been elucidated using X-ray diffraction studies, revealing intricate details about their crystal lattice and conformation. For instance, the crystal structure of related compounds shows specific spatial arrangements and bond lengths that are crucial for their chemical behavior (Karthik et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include reactions with various reagents leading to a wide range of products, reflecting their reactive versatility. For example, the synthesis and characterization of different methanone derivatives have been explored, showcasing their potential in forming diverse chemical structures with distinct properties (Eckhardt et al., 2020).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystal structure, are fundamental characteristics that help in understanding the material's state and behavior under different conditions. Studies involving similar compounds have detailed these properties, providing insights into their stability and applicability in various fields (Prasad et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. Research has explored these aspects through experimental and theoretical analyses, such as quantum chemical calculations and molecular docking studies, to predict behavior and interactions at the molecular level (Sivakumar et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4-phenyloxan-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c24-18(22-11-6-17(7-12-22)23-13-10-20-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10,13,17H,6-9,11-12,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMFDNMPYOZBKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone |
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